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Compound of Interest

Compound Name: A70450

Cat. No.: B15601383 Get Quote

An In-depth Technical Guide

For researchers, scientists, and drug development professionals, A70450 presents a significant

tool in the study of aspartyl proteinases, a class of enzymes implicated in a range of

pathologies, from fungal infections to viral replication. This technical guide provides a

comprehensive overview of the chemical structure, biological activity, and experimental

considerations for A70450.

Chemical Structure and Properties
A70450 is a synthetic peptidomimetic inhibitor. Its chemical structure has been elucidated as

Cyclohexanehexanamide, delta-amino-N-butyl-gamma-hydroxy-alpha-(1-methylethyl)-,

monohydrochloride, with the stereochemistry defined as (alphaR-(alphaR,gammaS,deltaS*))-.

Table 1: Chemical Identifiers for A70450
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Identifier Value

CAS Number 142928-23-2

Molecular Formula C₁₉H₃₉ClN₂O₂

Molecular Weight 362.98 g/mol

IUPAC Name
(2R,3S,4S)-4-amino-5-cyclohexyl-3-hydroxy-2-

isopropyl-N-butylhexanamide hydrochloride

SMILES
O=C(NCCCC)--INVALID-LINK--C)C--INVALID-

LINK----INVALID-LINK--CC1CCCCC1.[H]Cl

InChI Key OSCAGQDAAPBGKK-PWGAQZMISA-N

Biological Activity and Mechanism of Action
A70450 is a potent inhibitor of aspartyl proteinases. These enzymes utilize a pair of aspartic

acid residues in their active site to catalyze the hydrolysis of peptide bonds. A70450, as a

peptidomimetic, is designed to mimic the transition state of the substrate, binding with high

affinity to the active site and blocking its catalytic function.

The primary targets of A70450 that have been investigated include:

Candida albicans Secreted Aspartyl Proteinases (SAPs): These enzymes are crucial

virulence factors for the opportunistic fungal pathogen Candida albicans, playing a role in

tissue invasion and evasion of the host immune system. A70450 has been used to inhibit

these enzymes, facilitating structural studies such as protein crystallization.

Human Immunodeficiency Virus (HIV) Protease: This aspartyl protease is essential for the

maturation of the HIV virion, making it a key target for antiretroviral therapy. The structural

similarities between fungal SAPs and HIV protease suggest that A70450 may also exhibit

inhibitory activity against the viral enzyme.

Experimental Protocols
While specific, detailed protocols for assays using A70450 are often proprietary or published

within the full text of scientific articles, a general experimental workflow for assessing its
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inhibitory activity can be outlined.

General Aspartyl Protease Inhibition Assay
This protocol provides a framework for determining the inhibitory potential of A70450 against a

target aspartyl protease, such as Candida albicans SAP2 or HIV-1 protease.

Materials:

Purified target aspartyl protease

A70450 (dissolved in an appropriate solvent, e.g., DMSO)

Fluorogenic or chromogenic protease substrate

Assay buffer (specific to the target enzyme)

96-well microplate

Microplate reader (fluorometer or spectrophotometer)

Procedure:

Enzyme Preparation: Dilute the purified aspartyl protease to a working concentration in the

assay buffer.

Inhibitor Preparation: Prepare a serial dilution of A70450 in the assay buffer.

Reaction Setup: In a 96-well microplate, add the following to each well:

Assay buffer

A70450 solution at various concentrations (or solvent control)

Pre-incubate the enzyme and inhibitor for a specified time at the optimal temperature for

the enzyme.

Initiation of Reaction: Add the protease substrate to each well to initiate the enzymatic

reaction.
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Measurement: Immediately begin monitoring the change in fluorescence or absorbance over

time using a microplate reader.

Data Analysis: Calculate the initial reaction velocity for each concentration of A70450.

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity

by 50%) by plotting the reaction velocity against the inhibitor concentration.
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Fig. 1: General workflow for an aspartyl protease inhibition assay.

Signaling Pathways
A70450's inhibitory action on aspartyl proteases can impact key signaling pathways involved in

both pathogenesis and normal physiological processes.

Renin-Angiotensin System (RAS)
The Renin-Angiotensin System is a critical hormonal cascade that regulates blood pressure

and fluid balance. The initial and rate-limiting step is the cleavage of angiotensinogen by the

aspartyl protease renin. Inhibition of renin is a therapeutic strategy for hypertension. While

A70450's primary reported targets are microbial, its classification as an aspartyl protease

inhibitor suggests potential, though unconfirmed, activity against renin.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b15601383?utm_src=pdf-body
https://www.benchchem.com/product/b15601383?utm_src=pdf-body-img
https://www.benchchem.com/product/b15601383?utm_src=pdf-body
https://www.benchchem.com/product/b15601383?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Angiotensinogen Angiotensin I
Cleavage

Angiotensin II
Conversion

AT1 Receptor

Binding

Vasoconstriction &
Aldosterone Secretion

Activation

Renin
(Aspartyl Protease) ACE

A70450
(Potential Inhibitor)

Inhibition

Click to download full resolution via product page

Fig. 2: Potential inhibition of the Renin-Angiotensin System by A70450.

Candida albicans Virulence Pathway
Secreted aspartyl proteinases (SAPs) are key to the pathogenesis of Candida albicans. They

are involved in the degradation of host tissues, facilitating invasion, and in the evasion of the

host immune response. Inhibition of SAPs by molecules like A70450 can disrupt these

processes, thereby reducing the virulence of the fungus.
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Fig. 3: Inhibition of Candida albicans virulence by A70450.

Quantitative Data
Currently, publicly available, peer-reviewed quantitative data such as IC50 or Ki values for

A70450 against its target enzymes are limited. Researchers are encouraged to perform their

own dose-response experiments to determine these values for their specific experimental

systems.

Conclusion
A70450 is a valuable research tool for studying the structure and function of aspartyl

proteinases. Its inhibitory activity against fungal and potentially viral enzymes makes it a

compound of interest for the development of novel anti-infective therapies. The information and

protocols provided in this guide are intended to facilitate further research into the properties

and applications of this potent inhibitor.
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To cite this document: BenchChem. [A70450: A Potent Aspartyl Proteinase Inhibitor for
Research and Drug Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15601383#what-is-the-chemical-structure-of-a70450]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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